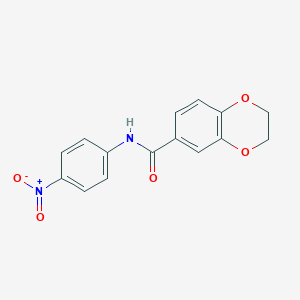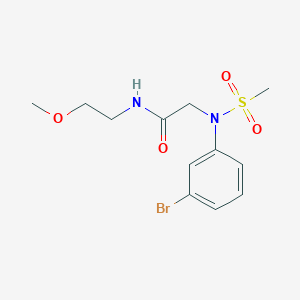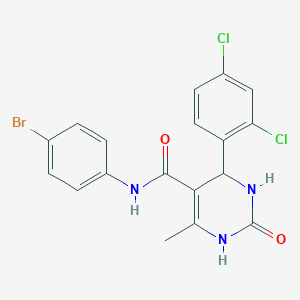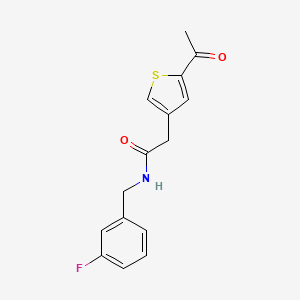![molecular formula C14H21ClN2O2S B4924540 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4924540.png)
1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as BCTC, which stands for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a piperazine derivative that exhibits potent and selective antagonism towards the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a thermosensitive ion channel that is activated by cold temperatures and is expressed in various tissues, including the sensory neurons of the peripheral nervous system.
作用機序
BCTC exerts its pharmacological effects by selectively blocking the activity of 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine. This compound is a calcium-permeable ion channel that is activated by cold temperatures and certain chemical compounds, such as menthol. This compound is expressed in various tissues, including the sensory neurons of the peripheral nervous system, and is involved in the regulation of pain, thermoregulation, and other physiological processes. BCTC binds to the pore region of this compound and prevents the influx of calcium ions, thereby inhibiting the downstream signaling pathways that mediate pain and other physiological responses.
Biochemical and Physiological Effects:
BCTC has been shown to effectively block this compound-mediated pain responses in animal models. In addition, BCTC has been investigated for its potential use in the treatment of prostate cancer. This compound is overexpressed in prostate cancer cells, and BCTC has been shown to inhibit the growth and proliferation of these cells. BCTC has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in response to various stimuli.
実験室実験の利点と制限
One of the main advantages of using BCTC in lab experiments is its specificity towards 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine. BCTC has been shown to effectively block this compound-mediated responses without affecting the activity of other ion channels. This specificity allows for more accurate and reliable results in experiments that involve the modulation of this compound activity. However, one limitation of using BCTC is its relatively low potency compared to other this compound antagonists. This can make it difficult to achieve complete blockade of this compound activity in some experiments.
将来の方向性
There are several potential future directions for the research on BCTC. One area of interest is the development of more potent and selective 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of this compound in other physiological processes, such as thermoregulation and inflammation. Additionally, the potential use of BCTC in the treatment of other diseases, such as neuropathic pain and bladder dysfunction, warrants further investigation.
合成法
The synthesis of BCTC involves several steps, including the condensation of 2-chloropyridine with 4-tert-butylaniline to form 4-tert-butyl-2-chloropyridine. The resulting compound is then reacted with 4-aminopiperidine to produce N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide. This intermediate is further treated with p-toluenesulfonyl chloride to yield 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine.
科学的研究の応用
BCTC has been extensively studied for its potential use as a therapeutic agent in various diseases and conditions. One of the most promising applications of BCTC is in the treatment of pain. 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine is known to play a role in cold-induced pain, and BCTC has been shown to effectively block this compound-mediated pain responses in animal models. In addition, BCTC has been investigated for its potential use in the treatment of prostate cancer. This compound is overexpressed in prostate cancer cells, and BCTC has been shown to inhibit the growth and proliferation of these cells.
特性
IUPAC Name |
1-butan-2-yl-4-(4-chlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-3-12(2)16-8-10-17(11-9-16)20(18,19)14-6-4-13(15)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMSBIRBVKACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4924495.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)
![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)
![3-amino-N~2~-(4-bromophenyl)-6-methyl-N~5~-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B4924526.png)
![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4924534.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4924549.png)